molecular formula C26H22ClN3O2 B2379956 5-(3-chlorobenzyl)-3-(3-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1189917-77-8

5-(3-chlorobenzyl)-3-(3-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B2379956
CAS No.: 1189917-77-8
M. Wt: 443.93
InChI Key: FPRMYYWZZRPMKT-UHFFFAOYSA-N
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Description

5-(3-chlorobenzyl)-3-(3-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one is a complex organic compound that belongs to the class of pyrimidoindoles This compound is characterized by its unique structure, which includes a pyrimidoindole core substituted with chlorobenzyl, methoxybenzyl, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-chlorobenzyl)-3-(3-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidoindole Core: The initial step involves the construction of the pyrimidoindole core through a cyclization reaction. This can be achieved by reacting an appropriate indole derivative with a pyrimidine precursor under acidic or basic conditions.

    Substitution Reactions: The next steps involve the introduction of the chlorobenzyl and methoxybenzyl groups through nucleophilic substitution reactions. These reactions are typically carried out using chlorobenzyl chloride and methoxybenzyl bromide in the presence of a base such as potassium carbonate.

    Methylation: The final step involves the methylation of the pyrimidoindole core using a methylating agent such as methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

5-(3-chlorobenzyl)-3-(3-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzyl rings can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorobenzyl chloride and methoxybenzyl bromide in the presence of potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

5-(3-chlorobenzyl)-3-(3-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(3-chlorobenzyl)-3-(3-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    5-(3-chlorobenzyl)-3-(3-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one: shares structural similarities with other pyrimidoindole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds

Properties

IUPAC Name

5-[(3-chlorophenyl)methyl]-3-[(3-methoxyphenyl)methyl]-8-methylpyrimido[5,4-b]indol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClN3O2/c1-17-9-10-23-22(11-17)24-25(30(23)15-18-5-3-7-20(27)12-18)26(31)29(16-28-24)14-19-6-4-8-21(13-19)32-2/h3-13,16H,14-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPRMYYWZZRPMKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC(=CC=C4)OC)CC5=CC(=CC=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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